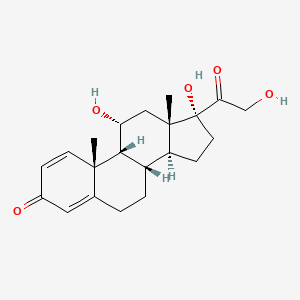

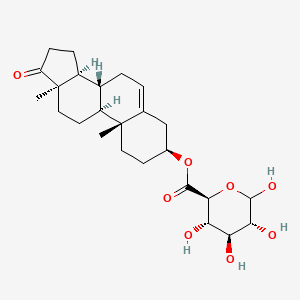

![molecular formula C29H19B B1494460 9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene CAS No. 1384207-26-4](/img/structure/B1494460.png)

9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene

Übersicht

Beschreibung

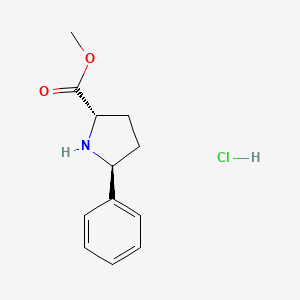

“9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene” is a chemical compound with the molecular formula C29H19Br . It is a solid substance at 20 degrees Celsius .

Molecular Structure Analysis

The molecular weight of “9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene” is 447.37 .Physical And Chemical Properties Analysis

The boiling point of “9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene” is predicted to be 556.3±29.0 °C . The density is predicted to be 1.374±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Structural Changes and Hydrocarbon Dianions

Research by Bock et al. (1992) demonstrated structural changes upon the reduction of 9-(Diphenylmethylidene)fluorene by sodium metal, leading to the formation of sheets of hydrocarbon dianions connected by sodium(diethylether) links. This work contributes to understanding the structural dynamics of fluorene derivatives under reductive conditions (Bock, Ruppert, Herdtweck, & Herrmann, 1992).

Two-Photon Absorbing Fluorene Derivatives

Belfield et al. (2000) synthesized new fluorene derivatives with potential applications in two-photon fluorescence microscopy, demonstrating their high two-photon absorptivity. This research suggests the utility of these derivatives as fluorophores for advanced imaging techniques (Belfield, Schafer, Mourad, & Reinhardt, 2000).

Optical Limiting Materials

A study on the optical limiting properties of a new 9-branched fluorene derivative highlighted its potential as an optical limiting material due to its significant two-photon absorption coefficient, suggesting its application in protecting optical sensors and human eyes from intense laser exposure (Zhang, Cao, Liu, & Li, 2008).

Photochemical Stability

Corredor et al. (2006) investigated the photochemical stability of linear and branched fluorene derivatives under one- and two-photon excitation, revealing insights into their photobleaching processes. This research is essential for the development of photostable materials for optical applications (Corredor, Belfield, Bondar, Przhonska, & Yao, 2006).

Synthesis and Functionalization

The development of facile and efficient approaches for the synthesis of 9-fluorenylidenes via palladium-catalyzed cross-coupling of 2-iodobiphenyls and vinyl bromides by Yang and Zhang (2021) expands the toolkit for synthesizing fluorene derivatives, enabling the creation of materials with tailored electronic properties for organic electronics (Yang & Zhang, 2021).

Eigenschaften

IUPAC Name |

9-bromo-7,7-diphenylbenzo[c]fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19Br/c30-23-16-17-25-27(19-23)29(21-10-3-1-4-11-21,22-12-5-2-6-13-22)26-18-15-20-9-7-8-14-24(20)28(25)26/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEHWLOYJZCVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C4=C2C=C(C=C4)Br)C5=CC=CC=C5C=C3)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

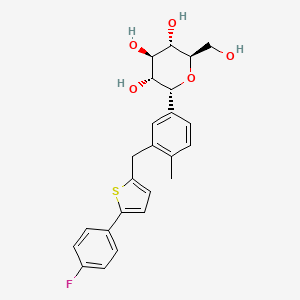

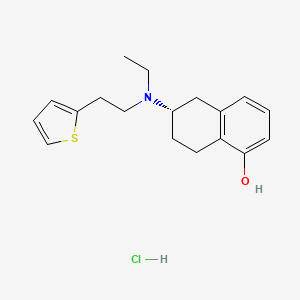

![Dibenzo[cde:opq]rubicene](/img/structure/B1494377.png)

![Methyl (4r)-4-[(10r,13r,17r)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1494428.png)